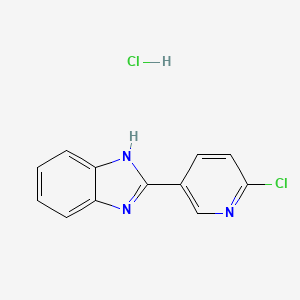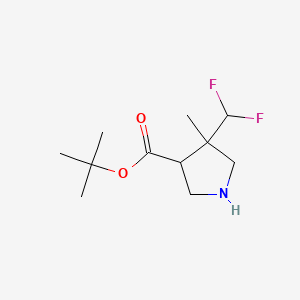
Ethyl prolylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl prolylglycinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of prolylglycine, where the ethyl group is attached to the glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl prolylglycinate can be synthesized through the esterification of prolylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating prolylglycine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl prolylglycinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form prolylglycine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prolylglycine and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl prolylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating brain injuries and stroke.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which ethyl prolylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase brain-derived neurotrophic factor (BDNF) in cell cultures, which is crucial for neuroprotection . The compound may also act as an activator of hypoxia-inducible factor (HIF-1), which plays a role in cellular response to low oxygen levels .
Comparación Con Compuestos Similares
Ethyl prolylglycinate can be compared with other ester derivatives of amino acids, such as:
Ethyl glycine: Similar in structure but lacks the proline moiety.
Ethyl alaninate: Another ester derivative but with alanine instead of proline.
Ethyl valinate: Contains valine instead of proline.
Uniqueness
This compound is unique due to the presence of both proline and glycine moieties, which may confer specific biological activities not observed in other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
Clave InChI |
VCZUDFJMKMAEGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)





![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)


![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)

![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
